
4-(2,4-Difluorobenzyl)thiosemicarbazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2,4-Difluorobenzyl)thiosemicarbazide is a chemical compound characterized by the presence of a thiosemicarbazide group attached to a 2,4-difluorobenzyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,4-Difluorobenzyl)thiosemicarbazide typically involves the reaction of 2,4-difluorobenzyl chloride with thiosemicarbazide. The reaction is usually carried out in a solvent such as ethanol or methanol, under reflux conditions. The general reaction scheme is as follows:
2,4-Difluorobenzyl chloride+Thiosemicarbazide→this compound
The reaction is facilitated by the nucleophilic attack of the thiosemicarbazide on the benzyl chloride, leading to the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-(2,4-Difluorobenzyl)thiosemicarbazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiosemicarbazide group to a thiourea derivative.
Substitution: The benzyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiourea derivatives.
Substitution: Various substituted thiosemicarbazides depending on the nucleophile used.
Scientific Research Applications
Pharmaceutical Development
Antimicrobial Activity
Research indicates that 4-(2,4-Difluorobenzyl)thiosemicarbazide exhibits significant antimicrobial properties. Thiosemicarbazides, including this compound, have been shown to disrupt metabolic pathways in microorganisms, making them potential candidates for developing new antibiotics. Studies have demonstrated its efficacy against various bacterial strains, suggesting that it could be a valuable addition to the arsenal of antimicrobial agents .
Anticancer Potential
The compound also shows promise as an anticancer agent. Thiosemicarbazide derivatives are known for their ability to inhibit cancer cell proliferation through various mechanisms, including the induction of apoptosis and disruption of cell cycle progression. In vitro studies have reported that this compound exhibits cytotoxic effects against several cancer cell lines, indicating its potential for further development as a chemotherapeutic agent .
Coordination Chemistry
Thiosemicarbazides are recognized for their role as ligands in coordination chemistry. The unique structural features of this compound allow it to form stable complexes with transition metals. These metal complexes have been explored for applications in catalysis and material science. The interactions between the thiosemicarbazide moiety and metal ions can enhance the biological activity of the resulting complexes, potentially leading to novel therapeutic agents .
Biological Studies
Mechanisms of Action
The mechanisms by which this compound exerts its biological effects are under investigation. Preliminary studies suggest that its action may involve the inhibition of key enzymes involved in metabolic pathways critical for microbial and cancer cell survival. For instance, research on thiosemicarbazides has highlighted their ability to inhibit tyrosinase activity, which is crucial in the metabolism of certain pathogens like Toxoplasma gondii .
Molecular Docking Studies
Computational studies using molecular docking techniques have been employed to predict the interactions between this compound and various biological targets. These studies provide insights into how modifications in the compound's structure can influence its binding affinity and biological activity, paving the way for rational drug design .
Case Studies and Research Findings
Mechanism of Action
The mechanism by which 4-(2,4-Difluorobenzyl)thiosemicarbazide exerts its effects is often related to its ability to interact with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The presence of the difluorobenzyl group can enhance its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Similar Compounds
- 4-(2,4-Dichlorobenzyl)thiosemicarbazide
- 4-(2,4-Dimethylbenzyl)thiosemicarbazide
- 4-(2,4-Difluorophenyl)thiosemicarbazide
Uniqueness
4-(2,4-Difluorobenzyl)thiosemicarbazide is unique due to the presence of the difluorobenzyl group, which can significantly influence its chemical reactivity and biological activity. The fluorine atoms can enhance the compound’s stability and its ability to interact with specific molecular targets, making it a valuable compound for various applications.
Biological Activity
4-(2,4-Difluorobenzyl)thiosemicarbazide is a thiosemicarbazide derivative notable for its potential biological activities, particularly in medicinal chemistry. Thiosemicarbazides have garnered attention due to their diverse applications, including antimicrobial, antiviral, and anticancer properties. The presence of two fluorine atoms in the benzyl group of this compound significantly influences its chemical behavior and biological interactions.
Chemical Structure and Properties
The molecular structure of this compound can be represented as follows:
This structure includes:
- A thiosemicarbazide core,
- A difluorobenzyl substituent which enhances lipophilicity and electronic properties.
The unique substitution pattern on the benzyl ring is crucial for its biological activity compared to other thiosemicarbazides.
Antimicrobial Activity
Thiosemicarbazides, including this compound, have been reported to exhibit significant antimicrobial properties. Studies indicate that compounds with thiosemicarbazide scaffolds can inhibit the growth of various bacteria and fungi. For instance, related thiosemicarbazides have shown effectiveness against Staphylococcus aureus and Escherichia coli, suggesting that this compound may possess similar antimicrobial capabilities .
Antiparasitic Activity
Thiosemicarbazides have also been investigated for their antiparasitic properties. Notably, compounds similar to this compound have exhibited significant activity against Toxoplasma gondii. These compounds disrupt tyrosine metabolism in the parasite, leading to reduced growth rates and viability . This suggests a potential application of this compound in treating parasitic infections.
Study on Anticancer Activity
A comparative study highlighted the efficacy of various thiosemicarbazides against cancer cells. Among them, derivatives with fluorinated groups showed enhanced anti-proliferative effects. The study found that these compounds could significantly reduce colony formation in cancer cell lines and induce apoptosis through ROS-mediated pathways .
Study on Antimicrobial Efficacy
In another investigation, a series of thiosemicarbazides were tested against a panel of microbial strains. Results indicated that those with fluorinated substituents exhibited superior antimicrobial activity compared to their non-fluorinated counterparts. This reinforces the hypothesis that the presence of fluorine enhances biological interactions .
Comparative Analysis of Thiosemicarbazide Derivatives
Compound Name | Structural Features | Biological Activity |
---|---|---|
4-(2-Fluorobenzyl)thiosemicarbazide | Contains one fluorine atom | Lower biological activity |
4-(3-Chlorobenzyl)thiosemicarbazide | Chlorine substitution | Potent antimicrobial activity |
2-(2,4-Dichlorobenzyl)thiosemicarbazide | Two chlorine atoms | Strong anticancer properties |
This compound | Two fluorine atoms | Potentially high antimicrobial and anticancer activity |
Properties
Molecular Formula |
C8H9F2N3S |
---|---|
Molecular Weight |
217.24 g/mol |
IUPAC Name |
1-amino-3-[(2,4-difluorophenyl)methyl]thiourea |
InChI |
InChI=1S/C8H9F2N3S/c9-6-2-1-5(7(10)3-6)4-12-8(14)13-11/h1-3H,4,11H2,(H2,12,13,14) |
InChI Key |
IZZMRTGCNKIVLR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1F)F)CNC(=S)NN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.